Cas no 1033464-77-5 (1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride)

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
- AKOS006333671
- EN300-232850
- 1-methylbenzotriazole-4-sulfonyl chloride
- STL584664
- 818-201-4
- 1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonyl chloride
- BCP34426
- 1-METHYL-1,2,3-BENZOTRIAZOLE-4-SULFONYL CHLORIDE
- MFCD19200536
- 1-Methyl-1H-benzo[d][1,2,3]triazole-4-sulfonylchloride
- 1033464-77-5
- 1-methyl-1H-benzotriazole-4-sulfonyl chloride
-
- MDL: MFCD19200536
- インチ: InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3
- InChIKey: MWCCQCDMLOHIDD-UHFFFAOYSA-N
- SMILES: CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1
計算された属性
- 精确分子量: 230.9869253Da
- 同位素质量: 230.9869253Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 73.2Ų
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB472499-1 g |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |
1033464-77-5 | 1g |
€622.00 | 2023-07-18 | ||
Enamine | EN300-232850-0.1g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 0.1g |
$134.0 | 2024-06-19 | |
Enamine | EN300-232850-5.0g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 5.0g |
$1159.0 | 2024-06-19 | |
Enamine | EN300-232850-2.5g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 2.5g |
$676.0 | 2024-06-19 | |
abcr | AB472499-1g |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |
1033464-77-5 | 1g |
€622.00 | 2025-02-21 | ||
abcr | AB472499-5g |
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride; . |
1033464-77-5 | 5g |
€1726.00 | 2025-02-21 | ||
A2B Chem LLC | AI89804-250mg |
1-Methyl-1h-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 250mg |
$237.00 | 2024-04-20 | |
1PlusChem | 1P00J370-1g |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 1g |
$539.00 | 2023-12-26 | |
1PlusChem | 1P00J370-100mg |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 100mg |
$221.00 | 2023-12-26 | |
1PlusChem | 1P00J370-500mg |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride |
1033464-77-5 | 95% | 500mg |
$434.00 | 2023-12-26 |
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chlorideに関する追加情報
1-Methyl-1H-1,2,3-Benzotriazole-4-Sulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1033464-77-5, commonly referred to as 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of benzotriazole, a heterocyclic aromatic compound known for its stability and versatile reactivity. The benzotriazole core in this molecule is further functionalized with a methyl group and a sulfonyl chloride moiety, which significantly enhances its reactivity and applicability in various chemical transformations.
Benzotriazoles are widely recognized for their ability to act as ligands in coordination chemistry and as building blocks in the synthesis of advanced materials. The presence of the sulfonyl chloride group in 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride introduces additional functionality, making it a valuable reagent in the construction of sulfonamides and other sulfur-containing compounds. Recent studies have highlighted its utility in the development of novel pharmaceutical intermediates and advanced materials with tailored properties.
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves multi-step processes that leverage the reactivity of benzotriazoles under specific conditions. Researchers have explored various methodologies to optimize the yield and purity of this compound, with a particular focus on minimizing environmental impact and enhancing scalability. For instance, recent advancements in catalytic systems have enabled more efficient conversions, paving the way for industrial-scale production.
In terms of applications, benzotriazole derivatives like this compound are increasingly being utilized in the design of advanced polymers and coatings. The sulfonyl chloride group facilitates the formation of strong covalent bonds, which are essential for creating durable and high-performance materials. Additionally, this compound has shown promise in the synthesis of bioactive molecules, where its ability to participate in nucleophilic substitutions plays a critical role.
Recent research has also explored the potential of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride in click chemistry applications. Its reactivity under mild conditions makes it an attractive candidate for rapid assembly of complex molecular architectures. This has significant implications for drug discovery and materials science, where efficiency and precision are paramount.
From an environmental perspective, there is growing interest in understanding the degradation pathways of benzotriazole derivatives like this compound. Researchers are investigating how these molecules interact with biological systems and environmental matrices to ensure their safe use and disposal. Preliminary findings suggest that they exhibit moderate biodegradability under certain conditions, though further studies are needed to fully characterize their environmental impact.
In conclusion, 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride (CAS No. 1033464-77-5) represents a versatile and valuable chemical entity with diverse applications across multiple disciplines. Its unique combination of structural features makes it an indispensable tool in modern organic synthesis and materials science. As research continues to uncover new avenues for its use, this compound is poised to play an increasingly important role in advancing technological innovation.
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